molecular formula C26H29N3O3 B2657203 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide CAS No. 872861-41-1

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B2657203
CAS No.: 872861-41-1
M. Wt: 431.536
InChI Key: LCNNKECLYDULQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. The compound is characterized by a complex structure featuring an indole core, a piperidine moiety, and a N-(3-phenylpropyl)acetamide chain. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound has demonstrated promising antibacterial and antifungal activity in research settings. Studies on closely related structural analogs have shown that this class of compounds can disrupt bacterial cell wall and protein synthesis . Specifically, research indicates activity against key strains, with Minimum Inhibitory Concentration (MIC) values reported for Escherichia coli (2.33 µM), Staphylococcus aureus (5.64 µM), Bacillus subtilis (4.69 µM), and Pseudomonas aeruginosa (13.40 µM) . Antifungal activity has also been observed against species such as Candida albicans . The presence of the piperidine ring, a common feature in pharmacologically active compounds, is associated with diverse biological activities, which makes this compound a valuable building block for further chemical exploration and development . This product is intended for research purposes only in a controlled laboratory environment. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c30-24(28-16-7-2-8-17-28)19-29-18-22(21-13-5-6-14-23(21)29)25(31)26(32)27-15-9-12-20-10-3-1-4-11-20/h1,3-6,10-11,13-14,18H,2,7-9,12,15-17,19H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNNKECLYDULQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include indole, piperidine, acetic anhydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole ring .

Scientific Research Applications

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The acetamide nitrogen substituent significantly alters physicochemical and binding properties:

Compound Name Acetamide Substituent Molecular Weight Key Features
Target Compound 3-Phenylpropyl ~434.5 g/mol (estimated) High lipophilicity due to phenylpropyl chain; potential for enhanced CNS penetration
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-Fluorobenzyl ~481.6 g/mol Fluorine atom increases electronegativity; sulfanyl linkage may enhance stability or alter target interactions
N-(2-Methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide 2-Methoxy-5-methylphenyl ~475.5 g/mol Methoxy and methyl groups improve solubility; steric effects may reduce binding affinity

Key Insight : The 3-phenylpropyl group in the target compound offers greater hydrophobicity compared to fluorobenzyl or methoxyphenyl substituents, which could favor interactions with lipid-rich biological targets.

Modifications to the Heterocyclic Core

Variations in the indole substituents and heterocyclic systems influence activity profiles:

Compound Name Core Structure Heterocyclic Group Biological Implications
Target Compound Indole Piperidine Piperidine’s basicity may facilitate salt formation, improving solubility in acidic environments
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholine Morpholine Oxygen in morpholine increases polarity, potentially reducing blood-brain barrier penetration
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole Triazine Bromine and triazine groups may enhance DNA intercalation or kinase inhibition

Key Insight: Piperidine-based compounds (e.g., the target) are more lipophilic than morpholine derivatives, while triazinoindole analogues may exhibit divergent mechanisms due to their planar, electron-deficient triazine rings.

Structural Analogues with Modified Linkages

The linkage between the indole and acetamide moieties impacts conformational flexibility and target engagement:

Compound Name Linkage Type Functional Impact
Target Compound Direct carbonyl Rigid structure; restricts rotational freedom
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Sulfanyl (-S-) Increased flexibility; potential for disulfide bond formation in redox environments
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide Propionamide Extended alkyl chain enhances hydrophobic interactions

Key Insight : Sulfanyl linkages (as in ) introduce torsional flexibility, which may improve binding to dynamic protein sites, whereas rigid carbonyl linkages (target compound) favor pre-organized binding pockets.

Biological Activity

The compound 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide , also known by its PubChem CID 20902490, has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C21H29N3O2SC_{21}H_{29}N_{3}O_{2}S, with a molecular weight of approximately 387.5 g/mol. The compound features a complex structure that includes an indole moiety, a piperidine ring, and an acetamide functional group, which are significant in determining its biological activity.

Structural Representation

PropertyValue
IUPAC NameN,N-diethyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Molecular FormulaC21H29N3O2S
Molecular Weight387.5 g/mol
Chemical StructureChemical Structure

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

  • Cannabinoid Receptor Activity : The compound has been shown to interact with cannabinoid receptors (CB1 and CB2). It retains high affinity for these receptors, similar to other synthetic cannabinoids. Studies have demonstrated that it can induce cannabimimetic effects such as hypothermia and analgesia in animal models, suggesting its potential as a therapeutic agent for pain management .
  • CYP450 Metabolism : The metabolism of this compound involves cytochrome P450 enzymes, which play a crucial role in the biotransformation of many drugs. In vitro studies suggest that it undergoes phase I metabolism, leading to the formation of hydroxylated metabolites that may retain biological activity.
  • Neuropharmacological Effects : Animal studies have shown that the compound can influence locomotor activity and induce catalepsy, indicative of central nervous system (CNS) effects. These findings align with other compounds in its class that exhibit psychoactive properties .

Toxicological Profile

While the pharmacological activities are promising, it is essential to consider the toxicological implications:

  • Toxicity Studies : Preliminary studies indicate that synthetic cannabinoids can induce toxicity not typically associated with Δ9-tetrahydrocannabinol (Δ9-THC), such as severe agitation or psychosis in some users. Understanding the safety profile of this compound is crucial for its potential therapeutic applications .
  • Adverse Effects : The metabolites generated from the compound's metabolism may also contribute to adverse effects seen with synthetic cannabinoids. This highlights the importance of further toxicological assessments to establish safe usage guidelines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

  • Indole Moiety : The indole structure is known for its role in receptor binding and modulation, making it a common feature in many biologically active compounds.
  • Piperidine Ring : The presence of the piperidine ring contributes to the lipophilicity and overall binding affinity of the compound at cannabinoid receptors.
  • Acetamide Group : This functional group may enhance solubility and bioavailability, further influencing the pharmacokinetics of the compound.

Case Studies

A review of existing literature reveals several case studies highlighting the biological activity of similar compounds:

  • Study on JWH Compounds : Research on JWH analogs has shown that modifications in their structure can lead to varying degrees of receptor affinity and efficacy, which is relevant for understanding how structural variations in 2-oxo compounds may affect their biological outcomes .
  • Metabolism Studies : Investigations into the metabolic pathways of synthetic cannabinoids emphasize the role of CYP enzymes in producing active metabolites that could potentially enhance or mitigate pharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.